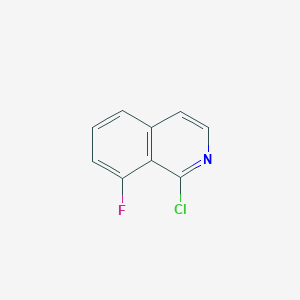

1-Chloro-8-fluoroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Chloro-8-fluoroisoquinoline is a chemical compound with the molecular formula C9H5ClFN . It is not intended for human or veterinary use and is used only for research purposes.

Synthesis Analysis

The synthesis of this compound involves various methods. One of the methods includes the Bischler–Napieralski reaction, which is a typical method for 1-substituted 3,4-dihydroisoquinolines directed toward isoquinoline synthesis . Another method involves the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H5ClFN . The InChI code for this compound is 1S/C9H5ClFN/c10-9-8-6 (4-5-12-9)2-1-3-7 (8)11/h1-5H .Physical and Chemical Properties Analysis

This compound is a solid substance that should be stored in an inert atmosphere at 2-8°C . It has a molecular weight of 181.59.Aplicaciones Científicas De Investigación

Chemosensors for Metal Ions

Compounds derived from chloro- and fluoro-substituted quinolines, such as 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, have been characterized for their selective response to metal ions like Cd^2+ over other tested metal ions via significant increases in fluorescence. This property makes them useful in measuring Cd^2+ concentrations in waste effluent streams and food products, highlighting their application in environmental monitoring and food safety (Prodi et al., 2001).

Antibacterial Properties

Research into 8-nitrofluoroquinolone derivatives has uncovered their promising antibacterial properties. These studies focus on the synthesis of new models and investigation of their antibacterial effects, particularly against gram-positive and gram-negative strains. Such compounds have potential applications in developing new antibiotics and addressing antibiotic resistance issues (Al-Hiari et al., 2007).

Cross-Hybridization and Helix Formation

The synthesis and study of oligoamides of 8-chloroquinoline and their ability to assemble into double helical dimers, as well as undergo cross-hybridization with 8-fluoroquinoline oligoamide analogues, demonstrate applications in materials science. These properties can be utilized in the development of novel materials with controlled structures at the molecular level (Gan et al., 2010).

Anticancer Research

The discovery of potent indenoisoquinoline topoisomerase I poisons lacking the 3-nitro toxicophore indicates a significant application in cancer therapy. By replacing the undesirable nitro group with other functional groups such as fluorine or chlorine, these compounds retain biological activities and minimize potential safety risks, showing promise in designing novel anticancer drugs (Beck et al., 2015).

Novel Antibacterial Compounds

Studies on novel N-1 substituents of naphthyridones and quinolones, including compounds with chloro- and fluoro-substitutions, have demonstrated extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. These findings are crucial for developing new antibacterial agents to combat resistant strains and address the ongoing need for effective antibiotics (Kuramoto et al., 2003).

Safety and Hazards

Mecanismo De Acción

Target of Action

Fluorinated isoquinolines, a group to which this compound belongs, are known to be important components of pharmaceuticals and materials due to their unique characteristics such as biological activities .

Mode of Action

It’s known that the introduction of fluorine atoms into heterocycles often results in unique bioactivities due to electrostatic and steric effects .

Biochemical Pathways

Fluorinated isoquinolines have been noted for their biological activities, suggesting they may interact with various biochemical pathways .

Pharmacokinetics

It’s noted that the compound has high gi absorption and is bbb permeant . . These properties can impact the bioavailability of the compound.

Result of Action

The compound belongs to the class of fluorinated isoquinolines, which are known for their unique biological activities .

Action Environment

It’s noted that the compound should be stored in an inert atmosphere at 2-8°c .

Propiedades

IUPAC Name |

1-chloro-8-fluoroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKWSGMRTURSTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368531-41-2 |

Source

|

| Record name | 1-chloro-8-fluoroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2753339.png)

![1-{[(3-nitrophenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2753343.png)

![2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2753344.png)

![3-(4-Chlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B2753347.png)

![4-(4-fluorobenzyl)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2753349.png)

![3-(4-methoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide](/img/structure/B2753350.png)

![N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide](/img/structure/B2753351.png)

![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2753354.png)